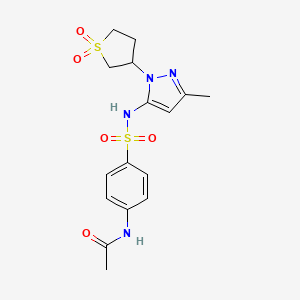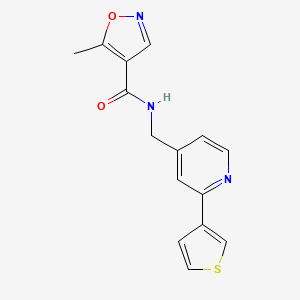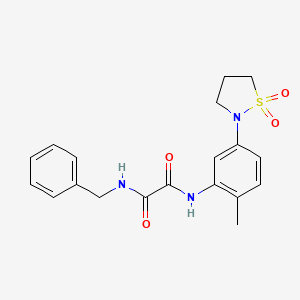![molecular formula C19H18BrN5O B2464037 3-(3-bromophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866870-62-4](/img/structure/B2464037.png)
3-(3-bromophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(3-bromophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a derivative of the [1,2,3]-triazolo[1,5-a]quinazolin-5-one scaffold . These triazole-fused heterocyclic compounds are relevant structural templates in both natural and synthetic biologically active compounds .
Synthesis Analysis
The synthesis of triazole-fused heterocyclic compounds often involves multicomponent reactions . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been reported . In the case of trifluoromethylation triggered cyclization, four chemical bonds, including two C–C and two C–N bonds, were formed consecutively without isolating the triazole intermediate .Molecular Structure Analysis
The molecular structure of triazoloquinazolinone derivatives involves a five-member heterocyclic ring containing two carbon and three nitrogen atoms . The shortened π-π interactions between the heterocyclic part and π-donating substituents have been observed .Chemical Reactions Analysis
The derivatization of the triazole ring is based on the phenomenon of bio-isosteres in which the oxygen atom of the oxadiazole nucleus is substituted with a nitrogen triazole analogue . The reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol has been reported .Scientific Research Applications
- ZINC02713089 has been investigated for its antiproliferative effects against human cancer cell lines. Researchers have explored its potential as an anticancer agent, particularly in gynecological cancers .
- The synthesis of ZINC02713089 involves a three-step reaction sequence, leading to derivatives of the novel heterocyclic system 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone . This synthetic approach demonstrates atom economy and engages multiple reactive centers .
- ZINC02713089 belongs to the triazolopyrimidine family. Recent trends in triazolopyrimidine chemistry highlight its synthesis methods, chemical reactions, and applications. These derivatives exhibit diverse pharmacological activities .
- An efficient transition-metal-free route to quinazolin-4(3H)-ones has been developed using a one-pot intermolecular annulation reaction. ZINC02713089’s synthesis features good functional group tolerance, is transition metal-free, and involves easy operation .
- The successful synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone was achieved using a retro Diels–Alder procedure. This innovative approach provides a new heterocyclic scaffold for further exploration .
- The stereochemistry and relative configurations of synthesized compounds have been determined using 1D and 2D NMR spectroscopy and X-ray crystallography. These structural insights contribute to understanding ZINC02713089’s properties .
Anticancer Activity
Heterocyclic Chemistry
Triazolopyrimidine Derivatives
Transition-Metal-Free Synthesis
Retro Diels–Alder (RDA) Procedure
Stereochemistry and Crystallography
Future Directions
Triazole compounds are widely used in different potential activities . The development of new efficient methodology for the synthesis of highly substituted partially hydrogenated azolopyrimidines is a future direction . The presence of piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems . Therefore, further exploration of [1,2,4]triazolo[4,3-a]quinoxaline as antimicrobial agents is a promising future direction .
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various biological targets, influencing their function .
Mode of Action
It’s worth noting that compounds with similar structures have been utilized in the construction of star-shaped tristriazolotriazine derivatives, which feature thermally activated delayed fluorescence (tadf) activities . These compounds can utilize both singlet and triplet excitons for light emission .
Biochemical Pathways
Compounds with similar structures have been associated with light emission processes, suggesting a potential role in pathways related to light-sensitive biological processes .
Pharmacokinetics
The pharmacokinetics of similar compounds, especially those involved in light emission processes, would be crucial in determining their bioavailability and efficacy .
Result of Action
Similar compounds have been associated with light emission processes, suggesting potential applications in areas such as optoelectronics .
properties
IUPAC Name |
3-(3-bromophenyl)-N-(3-methoxypropyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN5O/c1-26-11-5-10-21-18-15-8-2-3-9-16(15)25-19(22-18)17(23-24-25)13-6-4-7-14(20)12-13/h2-4,6-9,12H,5,10-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGQQKFUFIXREH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-((3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate](/img/structure/B2463956.png)
![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2463957.png)

![3-bromo-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2463962.png)
![3-(4-bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol](/img/structure/B2463963.png)

![1-[(2,6-Dichlorophenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B2463965.png)

![2,2-Dichlorospiro[2.2]pentane-1-carboxylic acid](/img/structure/B2463968.png)
![[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2463969.png)


